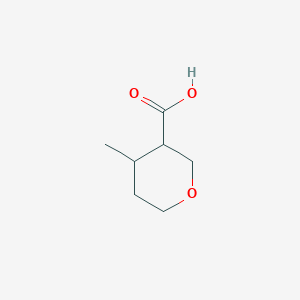
4-methyloxane-3-carboxylic acid, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyloxane-3-carboxylic acid, mixture of diastereomers, is an organic compound with the molecular formula C7H12O3. This compound is characterized by the presence of a carboxylic acid group and a methyloxane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are not mirror images of each other.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyloxane-3-carboxylic acid typically involves the reaction of a chiral alcohol with an enantiomerically pure carboxylic acid. This reaction results in a mixture of diastereomeric esters, which can be separated based on their different physical properties . The separated esters are then hydrolyzed to yield the enantiomerically pure alcohols .
Industrial Production Methods
Industrial production of 4-methyloxane-3-carboxylic acid often involves the use of chiral catalysts to ensure the formation of specific diastereomers. The process may include steps such as acid-base reactions, esterification, and hydrolysis to achieve the desired product .
化学反应分析
Types of Reactions
4-Methyloxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides and anhydrides are typically formed using reagents like thionyl chloride (SOCl2) and acetic anhydride.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, and anhydrides.
科学研究应用
4-Methyloxane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-methyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
3-Methyloxane-4-carboxylic acid: Similar structure but with different stereochemistry.
2-Methyloxane-3-carboxylic acid: Another isomer with a different position of the methyl group.
Uniqueness
4-Methyloxane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of multiple diastereomers. This property allows for the study of stereochemical effects on chemical reactivity and biological activity .
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
4-methyloxane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-10-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI 键 |
FOFMVURFWAAVDC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCOCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


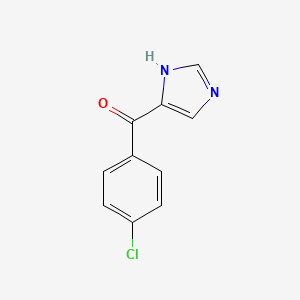
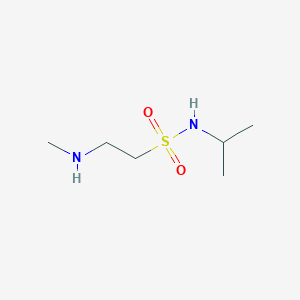
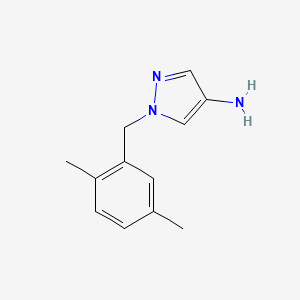
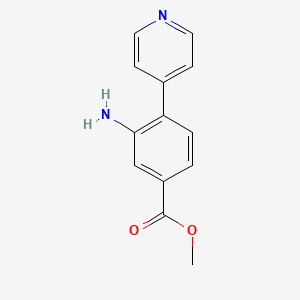
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
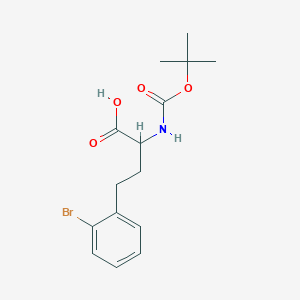

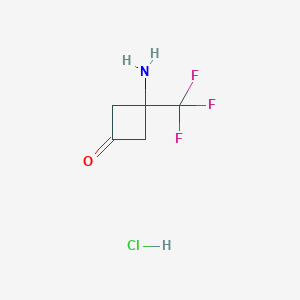


![1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13492693.png)
![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
